7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (hereafter referred to as Compound X) is a heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring. Key structural attributes include:
- A methoxyethyl substituent at position 7, which may enhance solubility and pharmacokinetic properties.
- The [1,3]dioxolo group at positions 4 and 5 of the quinazoline scaffold, which could influence metabolic stability.
Properties
IUPAC Name |
7-(2-methoxyethyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-27-8-7-25-20(26)14-9-16-17(29-12-28-16)10-15(14)22-21(25)31-11-18-23-19(24-30-18)13-5-3-2-4-6-13/h2-6,9-10H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKPZXQVRHPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling with piperidine: The final step involves coupling the oxadiazole-sulfonyl intermediate with a piperidine derivative under appropriate conditions.
Chemical Reactions Analysis
7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. The oxadiazole ring in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds featuring oxadiazole rings have been documented to exhibit activity against various bacterial strains. This suggests that the compound could be explored further for its efficacy against resistant bacterial infections.
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of quinazolinone derivatives. The presence of the methoxyethyl group may contribute to modulating inflammatory pathways, making this compound a candidate for treating conditions characterized by chronic inflammation.
Drug Development
Due to its diverse biological activities, 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is being investigated for potential use in drug formulations targeting cancer and infectious diseases.
Molecular Targeting
The unique structure allows for the possibility of designing targeted therapies that can interact with specific biological pathways. This could lead to more effective treatments with fewer side effects compared to traditional chemotherapy agents.
Case Studies and Research Findings
Several studies have highlighted the importance of quinazolinone derivatives in drug discovery:
- Anticancer Activity : A study demonstrated that similar quinazolinone compounds inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Efficacy : Research on oxadiazole derivatives has shown promising results against multi-drug resistant bacteria, indicating that this compound could be developed into a new class of antibiotics.
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of related compounds have revealed their potential to reduce markers of inflammation in preclinical models.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The sulfonyl group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinazoline Derivatives
Quinazoline-based compounds are well-documented for diverse pharmacological activities. Examples from the literature include:
a) Triazoloquinazoline Derivatives
- 6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (): Synthesized via reactions with cinnamoyl chloride, this compound shares a quinazoline core but incorporates a triazole ring instead of the [1,3]dioxolo group. Its bioactivity remains unspecified, but synthetic routes highlight the versatility of quinazoline scaffolds in medicinal chemistry .
b) Alkyl 2-(3-Substituted-5-Oxo-[1,2,4]Triazolo[4,3-c]Quinazolin-6(5H)-yl) Acetates
These derivatives (e.g., 8a , 8b in ) feature ester-linked side chains, contrasting with Compound X’s methoxyethyl and oxadiazole substituents. Such structural variations influence solubility and target affinity .
Oxadiazole-Containing Compounds
The 1,2,4-oxadiazole ring in Compound X is a common pharmacophore in anticonvulsant and anti-inflammatory agents:
a) 3-(4-Acetyl-5-Substituted Phenyl-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-Ones ()
- Compound 6e: Exhibited potent anticonvulsant activity at 30 mg/kg in MES tests. The oxadiazole ring here is fused with a dihydrochromenone system, differing from Compound X’s quinazoline core. This highlights the oxadiazole’s role in enhancing CNS activity .
Molecular Similarity Analysis
Using computational methods like Tanimoto coefficients (), Compound X can be compared to known bioactive molecules:
- Aglaithioduline : Shares ~70% similarity with SAHA (a histone deacetylase inhibitor) in molecular properties, suggesting that Compound X’s oxadiazole and quinazoline groups might similarly align with HDAC or kinase targets .
- Bioactivity Clustering : Compounds with structural similarity (e.g., shared oxadiazole or quinazoline motifs) often cluster in bioactivity profiles, as observed in . This supports the hypothesis that Compound X may exhibit activities akin to anticonvulsant or anticancer agents .
Pharmacokinetic Properties
| Property | Compound X (Predicted) | SAHA (Reference) | Aglaithioduline (Reference) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | 264.3 | 356.4 |
| LogP | ~2.8 (moderate lipophilicity) | 1.5 | 3.2 |
| Hydrogen Bond Acceptors | 9 | 5 | 6 |
| Bioactivity Prediction | Kinase/HDAC inhibition | HDAC inhibition | HDAC inhibition |
Table 1: Predicted molecular properties of Compound X compared to SAHA and aglaithioduline .
Biological Activity
The compound 7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1112013-57-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available literature and research findings.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of 438.5 g/mol. The structure includes a quinazolinone core modified with a methoxyethyl group and a phenyl-substituted oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O5S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1112013-57-6 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant antitumor , antimicrobial , and anti-inflammatory properties. The presence of the oxadiazole and dioxoloquinazolinone moieties suggests potential for diverse pharmacological effects.
Antitumor Activity
Preliminary studies have indicated that derivatives of quinazolinones possess notable cytotoxic effects against various cancer cell lines. For example, compounds structurally related to quinazolinones have shown efficacy in inhibiting the proliferation of breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) through mechanisms involving apoptosis induction and cell cycle arrest .
A specific study demonstrated that a closely related compound exhibited IC50 values in the micromolar range against MCF-7 cells, suggesting that our compound may also possess similar activity .
Antimicrobial Properties
Compounds containing oxadiazole rings are known for their antimicrobial properties. Research has shown that derivatives can effectively inhibit bacterial growth, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antimicrobial Screening
The proposed mechanisms by which such compounds exert their biological effects include:
- Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in rapidly dividing cells.
- Induction of Apoptosis : Certain structures can activate apoptotic pathways leading to programmed cell death in tumor cells.
- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, reducing oxidative stress in cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
